tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a piperazine ring substituted with a pyrazole moiety and a tert-butyl ester group. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Mode of Action
It’s known that the compound is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Biochemical Pathways
It’s known that dipeptidylpeptidase 4 inhibitors play a role in glucose metabolism by prolonging the action of incretin hormones, enhancing insulin secretion, and suppressing glucagon release .
Result of Action
As a dipeptidylpeptidase 4 inhibitor, it can be inferred that it may have a role in regulating blood glucose levels .
Action Environment
It’s known that the compound should be stored in a refrigerator , suggesting that temperature could be a factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 1-Boc-piperazine with aryl iodides using a copper catalyst and a base such as potassium phosphate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate has several scientific research applications:
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-2-phenylpyrazol-3-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-15-14-17(23(20-15)16-8-6-5-7-9-16)21-10-12-22(13-11-21)18(24)25-19(2,3)4/h5-9,14H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDLXTYAKDEKDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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